molecular formula C11H13N3O2 B2539853 5-[(Morpholin-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 1384485-39-5

5-[(Morpholin-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B2539853
CAS No.: 1384485-39-5
M. Wt: 219.244
InChI Key: XQPXVPCKMUFFBY-UHFFFAOYSA-N
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Description

5-[(Morpholin-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that features a morpholine ring attached to a dihydropyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Morpholin-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves the reaction of a morpholine derivative with a dihydropyridine precursor. One common method includes the use of 1,2-amino alcohols and α-haloacid chlorides, followed by cyclization and reduction reactions . The reaction conditions often involve the use of transition metal catalysts and can be performed under mild to moderate temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(Morpholin-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the morpholine or dihydropyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

5-[(Morpholin-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism by which 5-[(Morpholin-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are crucial in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(Morpholin-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to the combination of the morpholine and dihydropyridine moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-(morpholin-4-ylmethyl)-2-oxo-1H-pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c12-6-10-5-9(7-13-11(10)15)8-14-1-3-16-4-2-14/h5,7H,1-4,8H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQPXVPCKMUFFBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CNC(=O)C(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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